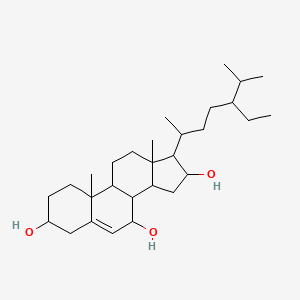

3,7,16-Trihydroxystigmast-5-ene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7,16-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50O3/c1-7-19(17(2)3)9-8-18(4)27-25(32)16-23-26-22(11-13-29(23,27)6)28(5)12-10-21(30)14-20(28)15-24(26)31/h15,17-19,21-27,30-32H,7-14,16H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSNYNPKRIFCZGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(C)C1C(CC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C)O)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H50O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Structural Elucidation of 3,7,16-Trihydroxystigmast-5-ene

The structural elucidation of a novel natural product like 3,7,16-Trihydroxystigmast-5-ene is a systematic process that relies on the integration of various spectroscopic techniques. The primary goal is to determine the molecular formula, identify functional groups, establish the connectivity of all atoms, and define the relative and absolute stereochemistry of the molecule.

Logical Workflow for Structural Elucidation

The process begins with the isolation and purification of the compound, followed by a series of spectroscopic analyses. High-Resolution Mass Spectrometry (HRMS) provides the molecular formula. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments, is then used to piece together the molecular structure atom by atom.

Experimental Protocols

Detailed and precise experimental procedures are critical for acquiring high-quality data. The following are generalized protocols for the key spectroscopic techniques involved.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the steps for preparing a sample and acquiring a standard set of NMR spectra for structural elucidation.

a. Sample Preparation:

-

Weigh approximately 5-10 mg of the purified compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.

-

Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ 0.00 ppm).

-

Cap the NMR tube and vortex gently until the sample is fully dissolved.

b. NMR Data Acquisition:

-

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or 600 MHz) equipped with a cryoprobe is recommended for high sensitivity and resolution.[1]

-

¹H NMR: A standard 1D proton spectrum is acquired to observe the chemical shifts, integrations, and coupling patterns of all protons. A sufficient number of scans (e.g., 16-64) is used to achieve a good signal-to-noise ratio.[2]

-

¹³C NMR: A 1D carbon spectrum, often proton-decoupled, is acquired to identify all unique carbon environments. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-135, DEPT-90) are run to differentiate between CH₃, CH₂, CH, and quaternary carbons.

-

2D COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbons (¹H-¹H correlations), helping to establish proton spin systems.

-

2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to their attached carbons, providing definitive ¹H-C one-bond correlations.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): This crucial experiment shows correlations between protons and carbons that are two or three bonds away, which is essential for connecting different spin systems and piecing together the carbon skeleton.

Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol describes a general method for obtaining the mass and fragmentation data of a steroid-like compound.

a. Sample Preparation:

-

Prepare a stock solution of the purified compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of ~1 mg/mL.

-

Perform a serial dilution to create a working solution of ~1-10 µg/mL.

-

For analysis from a biological matrix (e.g., serum), a sample clean-up step like supported liquid extraction (SLE) or protein precipitation is required.[3][4] This involves adding an organic solvent (e.g., acetonitrile (B52724) or dichloromethane) to precipitate proteins, followed by centrifugation.[5][6]

-

Transfer the final diluted sample or the supernatant from the extraction into an autosampler vial.

b. LC-MS/MS Analysis:

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) is used.[3]

-

Chromatography:

-

Column: A reversed-phase column (e.g., C18, 50-150 mm length) is typically used for separating steroids.[4]

-

Mobile Phase: A gradient elution is commonly employed, using a mixture of water (often with a modifier like 0.1% formic acid or ammonium (B1175870) fluoride) and an organic solvent like methanol or acetonitrile.[6]

-

Flow Rate: Typical flow rates range from 0.2 to 0.5 mL/min.

-

-

Mass Spectrometry:

-

Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) are common for steroids, typically operated in positive ion mode.

-

Analysis: High-resolution mass data is first acquired to determine the accurate mass of the molecular ion ([M+H]⁺ or [M+Na]⁺), from which the molecular formula is calculated. Subsequently, tandem MS (MS/MS) experiments are performed. In MS/MS, the molecular ion is isolated and fragmented to produce a characteristic pattern that provides structural information about different parts of the molecule.[7]

-

Data Presentation and Interpretation (Illustrative Example: Stigmasterol)

To elucidate the structure of this compound, the acquired data would be meticulously analyzed. The following tables for stigmasterol (B192456) (C₂₉H₄₈O) demonstrate the type of data that would be generated and used.

Table 1: ¹H NMR Data for Stigmasterol (600 MHz, CDCl₃)[8]

| Position | δH (ppm) | Multiplicity | J (Hz) | Integration |

| 3 | 3.53 | m | 1H | |

| 6 | 5.35 | d | 4.8 | 1H |

| 22 | 5.15 | dd | 15.1, 8.6 | 1H |

| 23 | 5.03 | dd | 15.1, 8.6 | 1H |

| 18 | 0.70 | s | 3H | |

| 19 | 1.01 | s | 3H | |

| 21 | 1.02 | d | 6.5 | 3H |

| 26 | 0.84 | d | 6.8 | 3H |

| 27 | 0.80 | d | 6.8 | 3H |

| 29 | 0.82 | t | 7.4 | 3H |

-

Interpretation: The proton at δ 3.53 ppm is characteristic of a proton on a carbon bearing a hydroxyl group (H-3). Olefinic protons are observed at δ 5.35 (H-6), δ 5.15 (H-22), and δ 5.03 (H-23), indicating two double bonds. The numerous signals in the upfield region (δ 0.7-1.1 ppm) correspond to the methyl groups of the steroidal skeleton and side chain. For this compound, one would expect additional signals for protons on hydroxyl-bearing carbons (H-7 and H-16) and the absence of the olefinic signals for H-22 and H-23.

Table 2: ¹³C NMR Data for Stigmasterol (150 MHz, CDCl₃)[8][9]

| Carbon | δC (ppm) | Carbon | δC (ppm) | Carbon | δC (ppm) |

| 1 | 37.2 | 11 | 21.0 | 21 | 21.2 |

| 2 | 31.6 | 12 | 39.7 | 22 | 138.3 |

| 3 | 71.8 | 13 | 42.2 | 23 | 129.2 |

| 4 | 42.3 | 14 | 56.8 | 24 | 51.2 |

| 5 | 140.7 | 15 | 24.3 | 25 | 31.9 |

| 6 | 121.7 | 16 | 28.9 | 26 | 21.0 |

| 7 | 31.8 | 17 | 55.9 | 27 | 18.9 |

| 8 | 31.8 | 18 | 12.0 | 28 | 25.4 |

| 9 | 50.1 | 19 | 19.4 | 29 | 12.2 |

| 10 | 36.5 | 20 | 40.5 |

-

Interpretation: The signal at δ 71.8 ppm confirms a carbon attached to a hydroxyl group (C-3). The four olefinic carbons appear at δ 140.7 (C-5), 121.7 (C-6), 138.3 (C-22), and 129.2 (C-23). For this compound, two additional signals in the δ 65-80 ppm range would be expected for C-7 and C-16, and the signals for C-22 and C-23 would shift upfield into the aliphatic region.

Table 3: Key Mass Spectrometry Fragments for Stigmasterol[7][8]

| m/z | Proposed Fragment | Interpretation |

| 412 | [M]⁺ | Molecular Ion (confirms molecular weight) |

| 394 | [M - H₂O]⁺ | Loss of the hydroxyl group as water |

| 351 | [M - H₂O - C₃H₇]⁺ | Loss of water and isopropyl group from side chain |

| 300 | [M - C₈H₁₅O]⁺ | Cleavage of the side chain |

| 271 | [M - Side Chain - 2H]⁺ | Cleavage of the entire side chain |

| 255 | [M - Side Chain - H₂O]⁺ | Cleavage of side chain and loss of water from the ring system |

-

Interpretation: The molecular ion peak at m/z 412 confirms the molecular weight of stigmasterol (C₂₉H₄₈O). For this compound (C₂₉H₅₀O₃), the molecular ion would be expected at m/z 446. The fragmentation pattern would show sequential losses of up to three water molecules, and the side-chain fragmentation would differ due to the absence of the C22-C23 double bond. The HRMS would provide an exact mass (e.g., 446.3755 for [M]⁺), confirming the molecular formula C₂₉H₅₀O₃.

References

- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 2. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. protocols.io [protocols.io]

- 5. meridian.allenpress.com [meridian.allenpress.com]

- 6. m.youtube.com [m.youtube.com]

- 7. harvest.usask.ca [harvest.usask.ca]

A Technical Guide to the Putative Biosynthesis of 3,7,16-Trihydroxystigmast-5-ene in Marine Sponges

For Researchers, Scientists, and Drug Development Professionals

Abstract

Marine sponges are a prolific source of unique and biologically active secondary metabolites, including a diverse array of polyhydroxylated sterols. These compounds have garnered significant interest in the pharmaceutical industry due to their potential therapeutic properties. This technical guide provides an in-depth exploration of the putative biosynthetic pathway of 3,7,16-Trihydroxystigmast-5-ene, a representative polyhydroxylated stigmastane (B1239390) found in marine sponges. While the complete pathway has not been empirically elucidated, this document synthesizes current knowledge of sterol biosynthesis in sponges and other organisms to propose a scientifically grounded hypothetical pathway. Detailed experimental protocols for key investigative techniques are provided, along with structured data tables and pathway diagrams to facilitate further research and drug development efforts in this field.

Introduction

The phylum Porifera, commonly known as marine sponges, is renowned for its chemical diversity, producing a vast number of novel natural products. Among these, polyhydroxylated sterols are a significant class of compounds, often exhibiting potent biological activities, including cytotoxic, antimicrobial, and anti-inflammatory effects. This compound is a characteristic example of such a molecule, featuring a stigmastane skeleton with hydroxyl groups at positions C-3, C-7, and C-16. Understanding the biosynthesis of this and similar molecules is crucial for their potential biotechnological production and for the development of novel therapeutic agents. This guide outlines a putative biosynthetic pathway, summarizes key quantitative data, and provides detailed experimental methodologies to aid researchers in this endeavor.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is hypothesized to originate from the general isoprenoid pathway, leading to the formation of a stigmasterol (B192456) precursor, which then undergoes a series of hydroxylation events.

Formation of the Stigmasterol Precursor

The initial stages of sterol biosynthesis are highly conserved and begin with the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) via the mevalonate (B85504) (MVA) pathway. These five-carbon units are sequentially condensed to form the 30-carbon compound, squalene (B77637). In non-photosynthetic organisms like sponges, squalene is cyclized by the enzyme lanosterol (B1674476) synthase to produce lanosterol. Subsequent demethylation and other modifications lead to the formation of cholesterol.

Stigmasterol, the likely direct precursor to this compound, is synthesized from β-sitosterol. This conversion is catalyzed by the enzyme sterol C22-desaturase, a cytochrome P450 enzyme (CYP710A family), which introduces a double bond in the side chain.[1][2][3] While stigmasterol is abundant in plants, its presence in sponges suggests either de novo synthesis, dietary acquisition, or modification of dietary sterols.[4]

Hydroxylation of the Stigmastane Skeleton

The key transformations leading to this compound are a series of site-specific hydroxylations of the stigmasterol backbone. These reactions are likely catalyzed by cytochrome P450 monooxygenases (CYPs), a diverse family of enzymes known to be involved in steroid metabolism in marine invertebrates.[5][6][7]

-

C-3 Hydroxylation: The hydroxyl group at C-3 is a common feature of most sterols and is typically introduced early in the biosynthetic pathway.

-

C-7 Hydroxylation: The introduction of a hydroxyl group at the C-7 position is a known modification in sponge sterols.[8] This is likely carried out by a specific sterol C-7 hydroxylase.

-

C-16 Hydroxylation: The final hydroxylation step is proposed to occur at the C-16 position. This is catalyzed by a steroid 16α-hydroxylase, which is a type of cytochrome P450 enzyme.[9][10]

The precise order of these hydroxylation events is currently unknown and may vary between different sponge species.

Quantitative Data

No specific quantitative data for the biosynthesis of this compound is currently available in the scientific literature. However, for the purpose of illustrating how such data would be presented, the following table provides a template with hypothetical values for key parameters that would be measured in biosynthetic studies.

| Precursor | Product | Enzyme (Hypothetical) | Vmax (nmol/mg/min) | Km (µM) | % Incorporation (in vivo) |

| Stigmasterol | 7-Hydroxystigmasterol | Sterol C-7 Hydroxylase | 0.5 | 15 | 10 |

| 7-Hydroxystigmasterol | 3,7-Dihydroxystigmast-5-ene | - | - | - | 5 |

| 3,7-Dihydroxystigmast-5-ene | This compound | Steroid 16α-Hydroxylase | 0.2 | 25 | 2 |

| [¹⁴C]-Acetate | This compound | - | - | - | 0.1 |

Experimental Protocols

The elucidation of the biosynthetic pathway of this compound would require a combination of in vivo and in vitro experiments.

Isotope Labeling Studies (In Vivo)

Objective: To trace the incorporation of early precursors into the final product.

Protocol:

-

Precursor Selection: Choose radiolabeled precursors such as [¹⁴C]-acetate, [³H]-mevalonate, or [¹³C]-glucose.

-

Sponge Incubation: Maintain live sponge explants in aerated seawater. Introduce the labeled precursor to the seawater at a known concentration.

-

Incubation Time: Allow the sponge to metabolize the precursor for a defined period (e.g., 24, 48, 72 hours).

-

Lipid Extraction:

-

Homogenize the sponge tissue in a mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v).

-

Centrifuge to separate the organic and aqueous phases.

-

Collect the organic phase containing the lipids.

-

-

Sterol Fractionation:

-

Separate the crude lipid extract using column chromatography on silica (B1680970) gel.

-

Elute with a gradient of hexane (B92381) and ethyl acetate (B1210297) to isolate the sterol fraction.

-

-

Analysis:

-

Analyze the sterol fraction by High-Performance Liquid Chromatography (HPLC) to isolate this compound.

-

Determine the radioactivity of the purified compound using a scintillation counter.

-

For ¹³C-labeled precursors, analyze the purified compound by Nuclear Magnetic Resonance (NMR) spectroscopy to determine the positions of ¹³C incorporation.

-

Enzyme Assays (In Vitro)

Objective: To identify and characterize the enzymes responsible for the hydroxylation steps.

Protocol:

-

Microsome Preparation:

-

Homogenize fresh sponge tissue in a buffered solution (e.g., phosphate (B84403) buffer with sucrose (B13894) and EDTA).

-

Centrifuge the homogenate at low speed to remove cell debris.

-

Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a suitable buffer.

-

-

Enzyme Assay:

-

Set up a reaction mixture containing the microsomal preparation, a potential substrate (e.g., stigmasterol or a hydroxylated intermediate), and necessary cofactors (e.g., NADPH for cytochrome P450 enzymes).

-

Incubate the reaction mixture at a controlled temperature.

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

-

-

Product Extraction and Analysis:

-

Extract the reaction products with the organic solvent.

-

Analyze the extract by HPLC or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the hydroxylated products.

-

-

Kinetic Analysis: Determine the kinetic parameters (Vmax and Km) by varying the substrate concentration.

Visualizations

Putative Biosynthetic Pathway

Caption: Putative biosynthetic pathway of this compound.

Experimental Workflow

Caption: General experimental workflow for pathway elucidation.

Conclusion and Future Directions

The biosynthesis of this compound in marine sponges is a complex process that likely involves a series of specific enzymatic hydroxylations of a stigmasterol precursor. While the exact pathway remains to be fully elucidated, the proposed scheme provides a solid foundation for future research. The experimental protocols detailed in this guide offer a roadmap for researchers to investigate this and other polyhydroxylated sterol biosynthetic pathways. Future work should focus on the isolation and characterization of the specific cytochrome P450 enzymes involved in the hydroxylation steps. The identification of the genes encoding these enzymes will be a critical step towards the heterologous expression and large-scale production of these promising bioactive compounds for therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Stigmasterol: An Enigmatic Plant Stress Sterol with Versatile Functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 4. researchgate.net [researchgate.net]

- 5. Marine invertebrate cytochrome P450: emerging insights from vertebrate and insects analogies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytochrome P450 enzymes in aquatic invertebrates: recent advances and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New insights on the marine cytochrome P450 enzymes and their biotechnological importance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sterol Ring System Oxidation Pattern in Marine Sponges - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Steroid 16-alpha-Hydroxylase - MeSH - NCBI [ncbi.nlm.nih.gov]

- 10. A Dioxygenase Catalyzes Steroid 16α-Hydroxylation in Steroidal Glycoalkaloid Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,7,16-Trihydroxystigmast-5-ene: Current Knowledge and Future Directions

Disclaimer: Scientific literature providing in-depth experimental data specifically for 3,7,16-Trihydroxystigmast-5-ene is exceptionally scarce. This guide summarizes the available predicted data for the target compound and contextualizes its potential properties and biological activities based on research into structurally related phytosterols (B1254722). A generalized experimental workflow for the isolation and characterization of such compounds from natural sources is also provided.

Core Chemical and Physical Properties

While comprehensive experimental data is not available in the public domain, a summary of the known and predicted physicochemical properties of this compound is presented below. These values are primarily derived from computational models and chemical databases.

| Property | Value | Source |

| Molecular Formula | C29H50O3 | ChemicalBook[1] |

| Molecular Weight | 446.71 g/mol | ChemicalBook[1] |

| CAS Number | 289056-24-2 | ChemicalBook[1] |

| Predicted Boiling Point | 566.2 ± 50.0 °C | ChemicalBook[1] |

| Predicted Density | 1.06 ± 0.1 g/cm³ | ChemicalBook[1] |

| Predicted pKa | 14.02 ± 0.70 | ChemicalBook[1] |

Contextual Biological Activity: The Stigmastane (B1239390) Family

This compound belongs to the stigmastane class of phytosterols. While specific biological activities for this compound have not been reported, related stigmastane derivatives have been the subject of extensive research, revealing a wide array of pharmacological effects.

Stigmastane compounds, such as the well-studied β-sitosterol, have demonstrated various biological activities, including anti-inflammatory, antimicrobial, and immunomodulatory effects. For instance, studies on other hydroxylated stigmastane derivatives have indicated potential anti-inflammatory activity. It is plausible that this compound may exhibit similar biological activities due to its structural similarity to other members of this class. Further research is necessary to elucidate the specific biological functions of this particular molecule.

Experimental Protocols: A General Approach to Phytosterol Isolation and Characterization

Given the lack of specific experimental data for this compound, this section outlines a generalized protocol for the extraction, isolation, and characterization of phytosterols from plant material. This methodology is based on standard practices in natural product chemistry.

Extraction

-

Sample Preparation: The plant material (e.g., leaves, roots, or bark) is air-dried and ground into a fine powder to increase the surface area for solvent extraction.

-

Solvent Extraction: The powdered material is subjected to sequential extraction with solvents of increasing polarity, typically starting with a nonpolar solvent like hexane (B92381) to remove lipids, followed by solvents such as dichloromethane, ethyl acetate (B1210297), and methanol. This can be performed using maceration, Soxhlet extraction, or accelerated solvent extraction.

Isolation

-

Chromatographic Fractionation: The crude extract is subjected to column chromatography over a stationary phase like silica (B1680970) gel or alumina.

-

Gradient Elution: A solvent gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient) is used to elute fractions with different chemical profiles.

-

Thin-Layer Chromatography (TLC): The collected fractions are monitored by TLC to identify those containing compounds of interest, often visualized with a universal stain like ceric sulfate (B86663) or under UV light.

-

Purification: Fractions showing promising profiles are further purified using techniques such as preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Structure Elucidation

-

Spectroscopic Analysis: The structure of the isolated pure compound is determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments are used to determine the chemical structure and stereochemistry.

-

Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify any chromophores.

-

Visualizing the Workflow

The following diagram illustrates a typical workflow for the isolation and characterization of a phytosterol from a natural source.

Caption: Generalized workflow for phytosterol isolation and characterization.

Conclusion and Future Outlook

This compound remains a poorly characterized natural product. The information available is limited to its basic chemical formula and computationally predicted properties. There is a clear need for further research to isolate or synthesize this compound in sufficient quantities for comprehensive physicochemical characterization and biological evaluation. Such studies would be instrumental in determining its potential therapeutic applications, following the precedent set by other bioactive stigmastane phytosterols. The experimental framework provided in this guide offers a roadmap for future investigations into this and other novel natural products.

References

In Vitro Biological Activity of 3,7,16-Trihydroxystigmast-5-ene: A Review of Available Data

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current scientific understanding of the in vitro biological activity of the phytosterol 3,7,16-Trihydroxystigmast-5-ene. Despite a comprehensive search of scientific literature and chemical databases, it is important to note that specific studies detailing the in vitro biological activities, experimental protocols, and mechanisms of action for this particular compound are not publicly available at this time. The compound is listed in chemical catalogs and has been reported as isolated from the plant Walsura robusta.

While direct data on this compound is scarce, this guide provides an overview of the known in vitro biological activities of the broader classes of compounds to which it belongs: phytosterols (B1254722) and stigmastane (B1239390) derivatives. This information may serve as a foundational resource for future research into this specific molecule.

General Biological Activities of Phytosterols and Stigmastane Derivatives

Phytosterols are a group of naturally occurring steroidal alcohols found in plants. They are structurally similar to cholesterol and have been the subject of extensive research for their potential health benefits. Stigmastane derivatives, a subgroup of phytosterols, are known to exhibit a range of biological effects in vitro.

Cytotoxic Activity

Numerous studies have demonstrated the cytotoxic potential of phytosterols and their derivatives against various cancer cell lines. This activity is a key area of interest for oncology drug discovery.

Table 1: Examples of In Vitro Cytotoxicity of Stigmastane Derivatives

| Compound/Derivative | Cell Line(s) | IC50/EC50 Values | Reference(s) |

| Stigmasterol (B192456) Derivative (AB-5) | MCF-7 (Breast), HepG2 (Liver) | 3.69 µM, 6.5 µM | [1] |

| Stigmasterol Derivative (AB-10) | MCF-7 (Breast) | 4.37 µM | [1] |

| Stigmastane-3β,5,6,22,23-pentol | HCC70 (Breast) | 16.82 µM | [2][3] |

| 5,6-Epoxystigmast-22-en-3β-ol | MCF-7 (Breast) | 21.92 µM | [2][3] |

| Stigmast-5-ene-3β,22,23-triol | MCF-7 (Breast) | 22.94 µM | [2][3] |

Note: The table presents data for structurally related compounds, not this compound.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a common colorimetric method used to assess cell viability and cytotoxicity.

-

Cell Seeding: Cancer cells (e.g., MCF-7, A549, HepG2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., stigmasterol derivatives) and a positive control (e.g., doxorubicin) for a specified incubation period (e.g., 24-72 hours).

-

MTT Addition: After incubation, the treatment medium is removed, and a solution of MTT is added to each well. The plate is then incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC50) is determined by plotting the cell viability against the compound concentration.

Anti-inflammatory Activity

Phytosterols have been shown to possess anti-inflammatory properties in various in vitro models.[4][5][6] These effects are often attributed to the modulation of key inflammatory pathways.

The potential anti-inflammatory mechanisms of phytosterols include the inhibition of pro-inflammatory mediators.[7] Studies have shown that phytosterols can decrease the production of prostaglandins.[7] Furthermore, some phytosterols have been found to suppress the secretion of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in macrophage cell lines.[7][8]

Signaling Pathways in Phytosterol-Mediated Anti-inflammatory Action

While the precise signaling pathways for this compound are unknown, research on other phytosterols suggests the involvement of pathways like NF-κB and MAP kinase. Phytosterols may inhibit the production of reactive oxygen species (ROS), which in turn can suppress the activation of IκB kinase (IKK) and subsequently the nuclear translocation of NF-κB, a key regulator of inflammatory gene expression.[9][10]

Caption: General anti-inflammatory mechanism of phytosterols.

Isolation and Purification of Phytosterols

The isolation of phytosterols from plant sources is a multi-step process that typically involves extraction and purification.

General Workflow for Phytosterol Isolation

A typical workflow for isolating phytosterols from plant material is outlined below.

Caption: General workflow for phytosterol isolation.

Conclusion and Future Directions

References

- 1. jcsp.org.pk [jcsp.org.pk]

- 2. researchgate.net [researchgate.net]

- 3. In vitro cytotoxic effect of stigmasterol derivatives against breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Bioactivity of Phytosterols and Their Production in Plant in Vitro Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. metagenicsinstitute.com [metagenicsinstitute.com]

- 8. Anti-inflammatory activity of plant sterols in a co-culture model of intestinal inflammation: focus on food-matrix effect - Food & Function (RSC Publishing) DOI:10.1039/D4FO00917G [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Unveiling the molecular mechanisms: dietary phytosterols as guardians against cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Applications of 3,7,16-Trihydroxystigmast-5-ene: An In-depth Technical Guide Based on Inferred Activity from Stigmasterol Derivatives

Disclaimer: Direct scientific literature detailing the therapeutic targets, biological activity, and mechanism of action for 3,7,16-Trihydroxystigmast-5-ene is exceptionally scarce. The information presented herein is largely extrapolated from studies on its parent compound, stigmasterol (B192456), and its other hydroxylated derivatives. This guide is intended to provide a foundational understanding and potential avenues for research into this compound, a compound identified by CAS NO. 289056-24-2[1].

Introduction

Stigmasterol, a widely distributed phytosterol, is a precursor in the synthesis of various hormones and has garnered significant attention for its diverse pharmacological effects[2]. Its derivatives, particularly hydroxylated forms, are of growing interest in drug discovery due to their potential for enhanced bioactivity. This document outlines the potential therapeutic targets of this compound by examining the well-documented biological activities of stigmasterol. These activities include anti-inflammatory, anticancer, neuroprotective, and anti-diabetic properties[3][4]. The introduction of hydroxyl groups can alter the polarity and binding affinities of the parent molecule, potentially leading to novel therapeutic applications.

Potential Therapeutic Targets

Based on the known mechanisms of stigmasterol, this compound could potentially modulate a variety of cellular processes and signaling pathways.

Anti-inflammatory Activity

Stigmasterol and its derivatives have demonstrated significant anti-inflammatory effects. The proposed mechanisms involve the inhibition of key inflammatory mediators.

-

Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS): Stigmasterol has been shown to suppress the expression of COX-2 and iNOS, enzymes that are crucial in the inflammatory cascade[3][4].

-

Nuclear Factor-kappa B (NF-κB) Signaling: By inhibiting the NF-κB pathway, stigmasterol can reduce the production of pro-inflammatory cytokines such as TNF-α and interleukins[5].

Anticancer Activity

The anticancer potential of stigmasterol has been observed in various cancer cell lines. The proposed trihydroxy derivative may exhibit similar or enhanced cytotoxic and cytostatic effects.

-

Apoptosis Induction: Stigmasterol can induce apoptosis by modulating the expression of pro-apoptotic (e.g., Bax, p53) and anti-apoptotic (e.g., Bcl-2) proteins[6].

-

Cell Cycle Arrest: It can cause cell cycle arrest at different phases, thereby inhibiting tumor cell proliferation[5].

-

Inhibition of Angiogenesis: Stigmasterol has been found to disrupt angiogenesis by down-regulating signaling of vascular endothelial growth factor receptor-2 (VEGFR-2)[3][4].

-

PI3K/Akt/mTOR and JAK/STAT Pathways: These crucial signaling pathways, often dysregulated in cancer, are known targets of stigmasterol[3][4].

Neuroprotective Effects

Stigmasterol has shown promise in protecting neuronal cells from damage.

-

Oxidative Stress Reduction: It can mitigate oxidative stress-induced cell death by maintaining intracellular levels of reactive oxygen species (ROS)[7].

-

Mitochondrial Dysfunction: Stigmasterol may alleviate mitochondrial dysfunction, a key factor in neurodegenerative diseases[7].

Antidiabetic Effects

The potential for regulating glucose metabolism is another key area of interest.

-

Glucose and Insulin (B600854) Regulation: Stigmasterol has been observed to reduce fasting glucose and serum insulin levels[3][4].

Quantitative Data Summary

The following tables summarize quantitative data from studies on stigmasterol and its derivatives, offering a comparative baseline for potential future studies on this compound.

Table 1: In Vitro Anticancer Activity of Stigmasterol Derivatives

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| 5,6-epoxystigmasta-3β,22,23-triol | Breast Cancer | MTT | Significant reduction at 60 & 120 µM | [2] |

Table 2: In Silico Binding Affinities of Stigmasterol

| Target Protein | Ligand | Binding Affinity (kcal/mol) | Reference |

| TNFAIP8 | Stigmasterol | -8.53 | [8] |

| SUOX | Stigmasterol | -9.69 | [8] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducible research. The following are generalized protocols for assays commonly used to evaluate the therapeutic potential of compounds like stigmasterol.

MTT Assay for Cytotoxicity

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Plate cancer cells (e.g., HCT116, HT29) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control.

Western Blot Analysis for Protein Expression

This technique is used to detect specific proteins in a sample and is essential for studying signaling pathways.

-

Cell Lysis: Treat cells with the test compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-COX-2, anti-NF-κB, anti-Akt) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

This assay measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Culture: Culture RAW 264.7 macrophages in 96-well plates.

-

Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

-

Nitrite (B80452) Measurement: Collect the cell culture supernatant and mix with an equal volume of Griess reagent.

-

Absorbance Reading: Measure the absorbance at 540 nm. The amount of nitrite is determined from a sodium nitrite standard curve.

Visualizations of Signaling Pathways

The following diagrams, generated using DOT language, illustrate key signaling pathways potentially modulated by this compound, based on the known actions of stigmasterol.

Caption: Inhibition of the NF-κB Signaling Pathway.

Caption: Modulation of the PI3K/Akt/mTOR Signaling Pathway.

Conclusion and Future Directions

While direct evidence is lacking for this compound, the extensive research on its parent compound, stigmasterol, provides a strong rationale for investigating its therapeutic potential. The addition of hydroxyl groups may enhance its bioactivity and specificity for various targets. Future research should focus on the synthesis and in vitro evaluation of this compound against a panel of cancer cell lines and in inflammatory models. Subsequent in vivo studies and detailed mechanistic investigations will be crucial to validate its potential as a novel therapeutic agent. The experimental protocols and potential signaling pathways outlined in this guide offer a foundational framework for such research endeavors.

References

- 1. This compound, CasNo.289056-24-2 BOC Sciences United States [bocscichem.lookchem.com]

- 2. A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stigmast-5-ene | C29H50 | CID 21771614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Stigmast-5-ene-3,7-diol | C29H50O2 | CID 129682818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. In silico prediction of flavan-3-ol as a bioactive compound of Calophyllum macrophyllum as a potential drug against angiostrongylus eosinophilic meningitis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stigmast-5-ene-3beta,28-diol | C29H50O2 | CID 5492120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 7alpha-Hydroxysitosterol | C29H50O2 | CID 161816 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Uncharted Territory of 3,7,16-Trihydroxystigmast-5-ene in Inflammation Research

A comprehensive review of publicly available scientific literature and data reveals a significant gap in the understanding of the anti-inflammatory properties of the specific phytosterol, 3,7,16-Trihydroxystigmast-5-ene. At present, there is no published research detailing its mechanisms of action, quantitative effects on inflammatory markers, or the signaling pathways it may modulate. This absence of data prevents the construction of a detailed technical guide as requested.

While the broader class of phytosterols, particularly those derived from the stigmastane (B1239390) skeleton, has been a subject of interest in inflammation research, information on the specific trihydroxy-substituted derivative, this compound, remains elusive. Scientific databases and research publications do not currently contain studies that have investigated its efficacy or mode of action in inflammatory processes.

For researchers, scientists, and drug development professionals, this indicates that this compound represents a novel, uninvestigated molecule in the context of inflammation. Any exploration of its potential therapeutic benefits would require foundational in vitro and in vivo studies to be conducted.

Future Research Directions: A Hypothetical Workflow

Should research on this compound commence, a potential experimental workflow to elucidate its anti-inflammatory properties would likely involve the following stages. This proposed workflow is based on standard practices in the field for evaluating novel anti-inflammatory agents.

Caption: Hypothetical workflow for investigating a novel anti-inflammatory compound.

Potential Signaling Pathways for Investigation

Based on the mechanisms of other known anti-inflammatory phytosterols, future research into this compound would likely focus on key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory mediators.

Caption: Potential inflammatory signaling pathways for future investigation.

Neuroprotective Potential of Marine-Derived Sterols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The escalating prevalence of neurodegenerative diseases necessitates the exploration of novel therapeutic agents. Marine organisms, thriving in unique and competitive environments, produce a diverse array of bioactive secondary metabolites, among which sterols have emerged as promising candidates for neuroprotection. This technical guide provides an in-depth overview of the neuroprotective potential of marine-derived sterols, with a focus on their mechanisms of action, quantitative efficacy, and the experimental methodologies used to evaluate their therapeutic promise.

Core Neuroprotective Mechanisms of Marine-Derived Sterols

Marine sterols exert their neuroprotective effects through a multi-pronged approach, targeting key pathological features of neurodegenerative diseases, including oxidative stress, neuroinflammation, and dysregulated cholesterol homeostasis.

Attenuation of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a major contributor to neuronal damage. Marine sterols, particularly fucosterol (B1670223), have been shown to bolster the antioxidant capacity of neuronal cells. A primary mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Upon activation, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the upregulation of a suite of antioxidant enzymes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), superoxide (B77818) dismutase (SOD), and catalase (CAT)[1]. This enzymatic cascade effectively neutralizes ROS and mitigates oxidative damage.

Mitigation of Neuroinflammation

Chronic neuroinflammation, mediated by activated microglia and astrocytes, contributes significantly to the progression of neurodegenerative pathologies. Marine sterols have demonstrated potent anti-inflammatory properties by modulating key inflammatory signaling pathways. Fucosterol, for instance, has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) , a master regulator of inflammation[1]. By preventing the nuclear translocation of NF-κB, fucosterol suppresses the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β)[2][3].

Modulation of Neuronal Survival and Plasticity

Marine sterols can promote neuronal survival and enhance synaptic plasticity through the activation of neurotrophic signaling pathways. Fucosterol has been reported to activate the Tropomyosin receptor kinase B (TrkB) , the primary receptor for brain-derived neurotrophic factor (BDNF). This activation triggers downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway , which is crucial for promoting cell survival and inhibiting apoptosis[4].

Regulation of Cholesterol Homeostasis

Dysregulation of cholesterol metabolism in the brain is increasingly recognized as a contributing factor to neurodegenerative diseases. Certain marine sterols act as agonists for the Liver X Receptor (LXR) , a nuclear receptor that plays a pivotal role in maintaining cholesterol homeostasis. Activation of LXR-β, in particular, upregulates the expression of genes involved in reverse cholesterol transport, such as ATP-binding cassette transporter A1 (ABCA1) and G1 (ABCG1), and apolipoprotein E (ApoE). This facilitates the clearance of excess cholesterol and has been linked to reduced amyloid-beta (Aβ) pathology[4][5]. Saringosterol is a notable marine-derived LXR agonist[6].

Quantitative Bioactivity of Marine-Derived Sterols

The following tables summarize the available quantitative data on the neuroprotective effects of key marine-derived sterols.

| Sterol | Target | Bioactivity | Source Organism | Reference |

| Fucosterol | Butyrylcholinesterase (BChE) | IC50: 421.72 ± 1.43 µM | Ecklonia stolonifera | [7] |

| 24-hydroperoxy 24-vinylcholesterol | Butyrylcholinesterase (BChE) | IC50: 176.46 ± 2.51 µM | Ecklonia stolonifera | [7] |

| Fucosterol | Acetylcholinesterase (AChE) | Dose-dependent inhibition | Padina australis | [8] |

| Fucosterol | Butyrylcholinesterase (BChE) | Dose-dependent inhibition | Padina australis | [8] |

| Fucosterol | β-site amyloid precursor protein cleaving enzyme 1 (BACE1) | IC50: 5.31 mM (mixed-type inhibition) | Ecklonia stolonifera, Undaria pinnatifida | [9] |

Table 1: Enzyme Inhibitory Activity of Marine-Derived Sterols.

| Sterol | Cell Line | Stimulus | Effect | Concentration | Reference |

| Fucosterol | HaCaT cells | CoCl₂ | Dose-dependent decrease in TNF-α, IL-6, and IL-1β mRNA levels | 5 µM and 10 µM | [2] |

| Fucosterol | RAW 264.7 macrophages | Lipopolysaccharide (LPS) | Significant inhibition of TNF-α, IL-6, and IL-1β production | Not specified | [8] |

| Fucosterol | apoE-/- mice | High-fat diet | Significant reduction in aortic expression of ICAM-1, VCAM-1, TNF-α, IL-1β, IL-6, and MCP-1 | Not specified | [3] |

| Saringosterol | APPswePS1ΔE9 mice | - | Prevented the increase in the inflammatory marker Iba1 in the cortex | 0.5 mg/25 g body weight/day |

Table 2: Anti-inflammatory Effects of Marine-Derived Sterols.

Visualizing a Key Neuroprotective Mechanism: The Nrf2 Signaling Pathway

The following diagram illustrates the activation of the Nrf2 antioxidant pathway by marine sterols, a critical mechanism for combating oxidative stress in neurodegeneration.

Caption: Activation of the Nrf2 antioxidant pathway by marine sterols.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the neuroprotective potential of marine-derived sterols.

Cell Viability Assessment using MTT Assay

This assay determines the effect of marine sterols on the viability of neuronal cells.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y, PC12)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microplates

-

Marine sterol of interest

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

-

Microplate reader

Procedure:

-

Seed neuronal cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of the marine sterol in culture medium.

-

Remove the old medium from the wells and add 100 µL of the prepared sterol dilutions. Include a vehicle control (medium with the solvent used to dissolve the sterol).

-

Incubate the plate for the desired treatment period (e.g., 24, 48 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

In Vitro Aβ-Induced Neurotoxicity Model

This model is used to evaluate the protective effects of marine sterols against amyloid-beta (Aβ)-induced neuronal cell death.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y)

-

Aβ₁₋₄₂ peptide

-

Sterile, endotoxin-free water

-

Marine sterol of interest

-

MTT assay reagents (as described in 4.1)

Procedure:

-

Prepare Aβ₁₋₄₂ oligomers by dissolving the peptide in sterile water to a concentration of 1 mg/mL, incubating at 37°C for 24-72 hours, and then diluting to the desired working concentration in cell culture medium.

-

Seed neuronal cells in a 96-well plate as described in the MTT assay protocol.

-

Pre-treat the cells with various concentrations of the marine sterol for a specified period (e.g., 2 hours).

-

Add the prepared Aβ₁₋₄₂ oligomers to the wells to induce neurotoxicity. Include a control group treated with Aβ₁₋₄₂ alone and a vehicle control group.

-

Incubate the plate for 24-48 hours.

-

Assess cell viability using the MTT assay as described in section 4.1.

Western Blot Analysis of PI3K/Akt Pathway Activation

This protocol details the detection of phosphorylated Akt (p-Akt), a key indicator of PI3K/Akt pathway activation.

Materials:

-

Neuronal cells

-

Marine sterol of interest

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-p-Akt (Ser473) and anti-total Akt

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Treat neuronal cells with the marine sterol for the desired time.

-

Lyse the cells with ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-Akt (Ser473) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total Akt to normalize for protein loading.

NF-κB Activation Assay in RAW 264.7 Macrophages

This assay measures the effect of marine sterols on the activation of the NF-κB pathway in response to an inflammatory stimulus.

Materials:

-

RAW 264.7 macrophage cell line

-

Lipopolysaccharide (LPS)

-

Marine sterol of interest

-

Nuclear extraction kit

-

NF-κB p65 transcription factor assay kit (ELISA-based)

Procedure:

-

Seed RAW 264.7 cells in a 6-well plate.

-

Pre-treat the cells with the marine sterol for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 30-60 minutes).

-

Harvest the cells and isolate nuclear extracts using a nuclear extraction kit.

-

Determine the protein concentration of the nuclear extracts.

-

Measure the amount of activated NF-κB p65 in the nuclear extracts using an ELISA-based transcription factor assay kit according to the manufacturer's instructions.

Visualizing Experimental Workflows

The following diagrams illustrate the workflows for assessing the anti-inflammatory and neuroprotective effects of marine sterols.

Caption: Workflow for assessing the anti-inflammatory effects of marine sterols.

Caption: Workflow for assessing the neuroprotective effects against Aβ toxicity.

Conclusion and Future Directions

Marine-derived sterols represent a promising frontier in the development of novel neuroprotective therapeutics. Their multifactorial mechanisms of action, encompassing antioxidant, anti-inflammatory, and cholesterol-regulating properties, make them particularly attractive for addressing the complex pathologies of neurodegenerative diseases. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals seeking to explore the therapeutic potential of this unique class of natural products. Future research should focus on expanding the library of characterized marine sterols, conducting more extensive in vivo efficacy and safety studies, and elucidating the precise molecular interactions that underpin their neuroprotective effects. Such efforts will be crucial in translating the promise of marine sterols into tangible clinical benefits for patients with neurodegenerative disorders.

References

- 1. 4.12. Immunofluorescence Staining of Nrf2 Nuclear Translocation [bio-protocol.org]

- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 3. researchgate.net [researchgate.net]

- 4. Deciphering Molecular Mechanism of the Neuropharmacological Action of Fucosterol through Integrated System Pharmacology and In Silico Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

3,7,16-Trihydroxystigmast-5-ene CAS number and chemical structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 3,7,16-Trihydroxystigmast-5-ene, a steroidal compound isolated from the medicinal plant Walsura robusta. While research on this specific molecule is limited, this document consolidates the available chemical information and contextualizes its potential biological activities based on studies of its source and related compounds. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development.

Chemical Identity

CAS Number: 289056-24-2[1]

Chemical Structure:

-

Molecular Formula: C₂₉H₅₀O₃

-

Molecular Weight: 446.71 g/mol

-

Class: Stigmastane (B1239390) Steroid

The structure of this compound is characterized by a stigmastane skeleton with hydroxyl groups at positions 3, 7, and 16, and a double bond between carbons 5 and 6.

Source and Isolation

This compound is a natural product isolated from the herbs of Walsura robusta[1], a plant belonging to the Meliaceae family. This plant has been a subject of phytochemical investigations, leading to the isolation of various secondary metabolites, including limonoids, sesquiterpenoids, and other steroids.

Experimental Protocol: General Isolation of Compounds from Walsura robusta

The following is a representative protocol for the extraction and isolation of compounds from Walsura robusta, based on common phytochemical practices.

-

Extraction:

-

The dried and powdered leaves of Walsura robusta are subjected to extraction with methanol (B129727) (MeOH) at room temperature.

-

The resulting MeOH extract is concentrated under reduced pressure to yield a crude residue.

-

-

Fractionation:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether and ethyl acetate (B1210297) (EtOAc).

-

The EtOAc-soluble fraction, often rich in steroidal and terpenoidal compounds, is selected for further separation.

-

-

Chromatography:

-

The EtOAc fraction is subjected to column chromatography over silica (B1680970) gel.

-

Elution is performed with a gradient of solvents, typically starting with petroleum ether and gradually increasing the polarity with ethyl acetate.

-

Fractions are collected and monitored by Thin Layer Chromatography (TDC).

-

-

Purification:

-

Fractions showing similar TLC profiles are combined and further purified using techniques such as Sephadex LH-20 column chromatography and preparative High-Performance Liquid Chromatography (HPLC) to yield pure compounds like this compound.

-

-

Structure Elucidation:

-

The chemical structure of the isolated compound is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

-

Biological Activity and Therapeutic Potential

Direct experimental data on the biological activities of this compound is not extensively available in the current scientific literature. However, the source plant, Walsura robusta, and other compounds isolated from it have demonstrated a range of biological effects. This suggests potential areas of investigation for this compound.

| Biological Activity | Source/Compound | Key Findings | Reference |

| Cytotoxicity | Limonoids from Walsura robusta | Walsuronoids D and E exhibited potent cytotoxic activity against HL-60, SMMC-7721, A-549, MCF-7, and SW480 cancer cell lines, with IC₅₀ values ranging from 2.7 to 4.5 μM. | |

| Antioxidant | Phenolic glucosides from Walsura robusta | Three phenolic glucosides demonstrated strong antioxidant activity by scavenging DPPH radicals with IC₅₀ values in the range of 51.5-86.6 μM. | |

| Antibacterial | Extracts of Walsura robusta | Aqueous extracts showed inhibitory activity against Gram-positive and some Gram-negative bacteria. | |

| Antigiardial | Extracts of Walsura robusta | Crude extracts showed no significant activity against Giardia intestinalis trophozoites. |

Note: The IC₅₀ values and activities mentioned above are for other compounds isolated from Walsura robusta and not for this compound itself. These data provide a basis for potential future research on the target compound.

Experimental Protocols for Biological Evaluation

The following are generalized protocols that can be adapted to investigate the potential biological activities of this compound.

Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic (cell-killing) potential of a compound against cancer cell lines.

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound (typically ranging from 0.1 to 100 µM) for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

-

Formazan (B1609692) Solubilization: The medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Anti-inflammatory Assay (Nitric Oxide Inhibition in RAW 264.7 Macrophages)

This assay evaluates the potential of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator.

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells per well and allowed to adhere.

-

Compound and LPS Treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response.

-

Incubation: The plates are incubated for 24 hours.

-

Nitrite (B80452) Measurement (Griess Assay):

-

50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid).

-

After 10 minutes, 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added.

-

The absorbance is measured at 540 nm.

-

-

Data Analysis: The concentration of nitrite (a stable product of NO) is determined from a standard curve of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Neuroprotection Assay (Glutamate-induced Excitotoxicity in HT22 Cells)

This assay assesses the ability of a compound to protect neuronal cells from glutamate-induced oxidative stress and cell death.

-

Cell Culture: HT22 hippocampal neuronal cells are cultured in DMEM with 10% FBS.

-

Cell Seeding: Cells are seeded in 96-well plates.

-

Compound Treatment and Glutamate (B1630785) Challenge: Cells are pre-treated with different concentrations of this compound for 1-2 hours before being exposed to a toxic concentration of glutamate (typically 2-5 mM) for 12-24 hours.

-

Cell Viability Assessment: Cell viability is determined using the MTT assay as described in the cytotoxicity protocol.

-

Data Analysis: The percentage of neuroprotection is calculated by comparing the viability of cells treated with the compound and glutamate to those treated with glutamate alone.

Visualizations

Workflow for Natural Product Drug Discovery

Caption: A generalized workflow for the discovery of bioactive compounds from natural sources.

Hypothetical Anti-inflammatory Signaling Pathway

Caption: A potential mechanism of anti-inflammatory action via inhibition of the NF-κB pathway.

Conclusion

This compound is a structurally defined natural product with a known source. While direct biological data for this compound is currently scarce, its origin from Walsura robusta, a plant with documented cytotoxic and antioxidant activities, provides a strong rationale for further investigation. The experimental protocols and hypothetical pathways outlined in this guide offer a framework for future research into the therapeutic potential of this and related stigmastane steroids. This document serves as a call to the scientific community to explore the pharmacological profile of this promising natural compound.

References

Methodological & Application

Application Note: Quantification of 3,7,16-Trihydroxystigmast-5-ene in Human Plasma using LC-MS/MS

Abstract

This application note details a comprehensive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 3,7,16-Trihydroxystigmast-5-ene in human plasma. The protocol encompasses a detailed sample preparation procedure involving liquid-liquid extraction, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This method is intended for researchers, scientists, and drug development professionals requiring accurate measurement of this novel trihydroxylated plant sterol in a complex biological matrix.

Introduction

This compound is a phytosterol with potential pharmacological activities. Accurate quantification in biological matrices like plasma is crucial for pharmacokinetic, toxicokinetic, and biomarker studies. LC-MS/MS offers high sensitivity and specificity, making it the gold standard for bioanalytical assays.[1][2][3][4] This protocol is adapted from established methods for the analysis of similar hydroxylated sterols and oxysterols in plasma.[5][6][7]

Experimental Workflow

The overall experimental workflow is depicted in the diagram below, outlining the key stages from plasma sample collection to data analysis.

Caption: Experimental workflow for the quantification of this compound.

Materials and Reagents

-

This compound analytical standard

-

Stable isotope-labeled internal standard (e.g., d7-3,7,16-Trihydroxystigmast-5-ene)

-

LC-MS grade methanol (B129727), acetonitrile, isopropanol, and water

-

Formic acid (LC-MS grade)

-

Methyl tert-butyl ether (MTBE) (HPLC grade)

-

Human plasma (K2EDTA)

Detailed Experimental Protocol

Standard and Internal Standard Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and its stable isotope-labeled internal standard (IS) in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the primary stock solution in methanol:water (1:1, v/v) to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard Working Solution: Dilute the IS primary stock to a final concentration of 100 ng/mL in methanol.

Sample Preparation: Liquid-Liquid Extraction (LLE)

-

Thaw plasma samples on ice.

-

To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the 100 ng/mL IS working solution.

-

Vortex for 10 seconds.

-

Add 500 µL of ice-cold MTBE.[5]

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Carefully transfer the upper organic layer to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80% methanol in water).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following tables summarize the optimized parameters for the chromatographic separation and mass spectrometric detection.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| HPLC System | Agilent 1290 Infinity II LC or equivalent |

| Column | Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (2.1 x 100 mm, 1.8 µm) or similar[5][8] |

| Column Temperature | 40°C |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Methanol/Isopropanol (90:10, v/v) |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Gradient Elution | |

| 0.0 - 1.0 min | 80% B |

| 1.0 - 8.0 min | 80% to 98% B |

| 8.0 - 10.0 min | 98% B |

| 10.1 - 12.0 min | 80% B (Re-equilibration) |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Mass Spectrometer | Agilent 6495 Triple Quadrupole LC/MS or equivalent[8] |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Gas Temperature | 325°C |

| Gas Flow | 10 L/min |

| Nebulizer Pressure | 35 psi |

| Capillary Voltage | 4000 V |

| MRM Transitions | To be determined by infusion of the analytical standard |

| Analyte (Q1/Q3) | e.g., [M+H-2H₂O]⁺ → fragment |

| Internal Standard (Q1/Q3) | e.g., [M+H-2H₂O+d7]⁺ → fragment |

| Collision Energy (CE) | To be optimized for each transition |

| Dwell Time | 100 ms |

Note: The exact MRM transitions and collision energies must be empirically determined for this compound and its deuterated internal standard by direct infusion into the mass spectrometer. For many sterols, the precursor ion in positive ESI mode corresponds to the loss of water molecules, [M+H-H₂O]⁺ or [M+H-2H₂O]⁺.[9]

Data Analysis and Quantification

The quantification of this compound is based on the ratio of the peak area of the analyte to that of the internal standard. A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.[10] The concentration of the analyte in the plasma samples is then determined from this calibration curve.

Method Validation

The developed method should be validated according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation. Key parameters to assess include:

-

Linearity: The linear range of the assay.

-

Accuracy and Precision: Intra- and inter-day accuracy and precision should be within ±15% (±20% at the LLOQ).[11][12]

-

Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and IS.

-

Matrix Effect: Assessment of ion suppression or enhancement from the plasma matrix.

-

Recovery: The efficiency of the extraction process.[5][7][13]

-

Stability: Stability of the analyte in plasma under various storage and handling conditions.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship in the quantification process, from the raw signal to the final concentration.

Caption: Logical flow of the quantitative data analysis.

Conclusion

This application note provides a detailed and robust LC-MS/MS protocol for the quantification of this compound in human plasma. The method utilizes a straightforward liquid-liquid extraction for sample cleanup and a sensitive triple quadrupole mass spectrometer for detection. This protocol can serve as a valuable tool for researchers in the fields of pharmacology, toxicology, and clinical research, enabling accurate and reliable measurement of this compound in biological samples.

References

- 1. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. agilent.com [agilent.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. A validated LC-MS/MS assay for quantification of 24(S)-hydroxycholesterol in plasma and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fast LC-MS/MS analysis of free oxysterols derived from reactive oxygen species in human plasma and carotid plaque - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. agilent.com [agilent.com]

- 9. lipidmaps.org [lipidmaps.org]

- 10. lcms.cz [lcms.cz]

- 11. An LC-MS/MS method for the simultaneous quantification of 32 steroids in human plasma [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

Application Notes and Protocols for the Isolation and Purification of 3,7,16-Trihydroxystigmast-5-ene from Sponge Extracts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marine sponges are a prolific source of novel bioactive secondary metabolites, including a diverse array of sterols with unique structural modifications. Among these, polyhydroxylated sterols have garnered significant attention due to their potential therapeutic properties. This document provides a detailed protocol for the isolation and purification of a specific trihydroxylated sterol, 3,7,16-Trihydroxystigmast-5-ene, from sponge extracts. The methodologies described herein are based on established techniques for the separation of sterols from marine invertebrates and are intended to serve as a comprehensive guide for researchers in natural product chemistry and drug discovery.

Experimental Workflow

The overall process for isolating this compound from a sponge extract is a multi-step procedure that begins with extraction and culminates in a highly purified compound suitable for structural elucidation and bioactivity screening.

Caption: Experimental workflow for the isolation and purification of this compound.

Experimental Protocols

1. Extraction of Sponge Material

This protocol describes the initial extraction of organic-soluble compounds from the sponge biomass.

-

Materials:

-

Freeze-dried and ground sponge material

-

Dichloromethane (CH₂Cl₂), HPLC grade

-

Methanol (B129727) (MeOH), HPLC grade

-

Blender or homogenizer

-

Large extraction vessel

-

Filter paper (Whatman No. 1 or equivalent)

-

Rotary evaporator

-

-

Procedure:

-

Macerate the freeze-dried and ground sponge tissue (e.g., 500 g) in a 1:1 mixture of CH₂Cl₂:MeOH (v/v) at room temperature for 24 hours.

-

Filter the extract through filter paper to separate the solvent from the sponge residue.

-

Repeat the extraction of the sponge residue two more times with fresh solvent to ensure complete extraction of secondary metabolites.

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield the crude extract.

-

2. Solvent Partitioning

This step aims to fractionate the crude extract based on polarity to simplify the subsequent chromatographic separation.

-

Materials:

-

Crude extract

-

Methanol (MeOH)

-

Separatory funnel

-

-

Procedure:

-

Dissolve the crude extract in a minimal amount of methanol.

-

Transfer the methanolic solution to a separatory funnel.

-

Perform liquid-liquid partitioning by adding an equal volume of hexane.

-

Shake the separatory funnel vigorously and allow the layers to separate.

-

Collect the lower methanol layer and the upper hexane layer separately.

-

Repeat the partitioning of the methanol layer with fresh hexane two more times.

-

Combine the respective hexane and methanol fractions and concentrate each to dryness. The trihydroxylated sterol is expected to be in the more polar methanol fraction.

-

3. Silica Gel Column Chromatography

This is the primary purification step to separate the components of the polar fraction based on their affinity for the stationary phase.

-

Materials:

-

Methanol-soluble fraction

-

Silica gel (60 Å, 230-400 mesh)

-

Glass chromatography column

-